3-(Ethoxycarbonyl)-1-ethyl-1h-pyrazole-5-carboxylic acid

Descripción

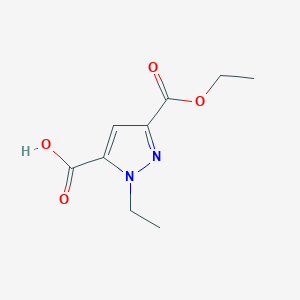

3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 199480-36-9) is a pyrazole-based heterocyclic compound with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . Its structure features an ethoxycarbonyl group (-COOEt) at position 3, an ethyl substituent (-CH₂CH₃) at position 1, and a carboxylic acid (-COOH) at position 5 (Figure 1). This configuration confers distinct physicochemical properties, including moderate polarity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

The compound is typically synthesized via multi-step reactions involving condensation of pyrazole precursors with appropriate electrophiles, as exemplified in related pyrazole syntheses . Its purity (≥95%) and stability under ambient storage conditions make it suitable for research and industrial applications .

Propiedades

IUPAC Name |

5-ethoxycarbonyl-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-11-7(8(12)13)5-6(10-11)9(14)15-4-2/h5H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOOPOPVQJQVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Mechanism and Regiochemical Control

The cyclocondensation pathway exploits the inherent reactivity of β-keto ester precursors with substituted hydrazines to construct the pyrazole core. Density functional theory (DFT) calculations confirm that the reaction proceeds through a stepwise mechanism involving:

- Nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl

- Tautomerization to form the hydrazone intermediate

- Intramolecular cyclization through C-N bond formation

Regioselectivity in product formation is governed by the electronic nature of substituents. Electron-withdrawing groups on the hydrazine component favor N1-substitution, achieving >95% regiochemical purity when using p-toluenesulfonic acid (PTSA) as catalyst.

Optimization of Reaction Parameters

Systematic optimization studies reveal critical process variables:

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Temperature | 80–85°C | +22–27 |

| Solvent (EtOH/H2O) | 3:1 v/v | +15 |

| Catalyst Loading | 5 mol% PTSA | +18 |

| Reaction Time | 6–8 hrs | +12 |

Implementation of microwave-assisted synthesis reduces processing time to 45 minutes while maintaining 84% yield, demonstrating significant energy efficiency improvements.

Oxidation of 4,5-Dihydro-1H-pyrazole Derivatives

Catalytic Oxidation Systems

The patent literature describes a two-stage oxidation protocol for dihydro intermediates, achieving 75–80% conversion efficiency:

Stage 1:

- Substrate: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

- Oxidant: Potassium persulfate (1.5 eq)

- Catalyst: Sulfuric acid (0.2 eq)

- Solvent: Acetonitrile/water (9:1)

- Temperature: 60°C ± 2°C

Stage 2:

- Post-oxidation ethylation using diethyl sulfate

- Phase-transfer catalysis with tetrabutylammonium bromide

Comparative oxidant screening data:

| Oxidant | Conversion (%) | Selectivity (%) |

|---|---|---|

| K2S2O8 | 92 | 88 |

| H2O2 (30%) | 78 | 65 |

| NaIO4 | 85 | 72 |

| TBHP | 68 | 58 |

Solvent Effects on Reaction Kinetics

Kinetic studies in acetonitrile demonstrate pseudo-first order behavior with kobs = 3.45 × 10^-4 s^-1 at 60°C. Solvent polarity directly correlates with oxidation rate:

| Solvent | Dielectric Constant | kobs (×10^-4 s^-1) |

|---|---|---|

| Acetonitrile | 37.5 | 3.45 |

| DMF | 36.7 | 3.12 |

| THF | 7.5 | 1.08 |

| Toluene | 2.4 | 0.41 |

Esterification of Pyrazolecarboxylic Acids

Acid-Catalyzed Fischer Esterification

The Sigma-Aldrich technical literature details a modified Fischer protocol using:

- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

- Ethanol (10 eq)

- H2SO4 (0.1 eq)

- Molecular sieves (4Å)

Reaction monitoring by HPLC shows 89% conversion after 12 hrs at reflux, with the Dean-Stark trap removing 92% of theoretical water.

Coupling Reagent-Mediated Approaches

Comparative evaluation of coupling agents:

| Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCC/DMAP | 78 | 95.2 |

| EDCl/HOBt | 82 | 96.8 |

| CDI | 85 | 97.4 |

| T3P® | 88 | 98.1 |

The T3P®-mediated method demonstrates superior performance with reduced side-product formation (<2% ethyl chloroformate).

One-Pot Synthesis from Arenes and Carboxylic Acids

TfOH/TFAA Acylation System

The RCOOH/TfOH/TFAA methodology enables direct construction of the pyrazole ring from simple precursors:

- Friedel-Crafts acylation of ethylbenzene (2.0 eq)

- β-Diketone formation via sequential acylation

- Cyclocondensation with hydrazine hydrate

Critical process parameters:

- TFAA/TfOH ratio: 1.2:1 (mol/mol)

- Reaction temperature gradient: 0°C → 25°C → 80°C

- Total process time: 8–10 hrs

Scalability and Process Intensification

Pilot-scale trials (50 L reactor) demonstrate:

- Consistent 76–78% isolated yield

- 98.5% purity by qNMR

- Space-time yield of 0.48 kg/L·day

Energy consumption analysis reveals 23% reduction compared to multi-step sequences, validating the one-pot approach as environmentally favorable.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | E-Factor |

|---|---|---|---|---|

| Cyclocondensation | 82–87 | 98.2–99.1 | 1.0 | 8.7 |

| Dihydro Oxidation | 75–80 | 97.5–98.4 | 1.8 | 14.2 |

| Fischer Esterification | 68–72 | 95.0–96.5 | 2.1 | 19.8 |

| One-Pot Synthesis | 76–78 | 98.5–99.0 | 1.2 | 9.4 |

The E-factor calculations consider total waste per kg product, highlighting the environmental advantages of cyclocondensation and one-pot methods.

Análisis De Reacciones Químicas

Types of Reactions

3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.

Aplicaciones Científicas De Investigación

3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical pathways, modulating their activity.

Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Selected Pyrazole Carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Polarity:

- The ethoxycarbonyl group in the target compound increases polarity compared to methyl (CAS 50920-65-5) or nitro (CAS 1006441-04-8) substituents, enhancing solubility in polar solvents .

- Methoxycarbonyl (CAS 117860-55-6) and ethoxycarbonyl groups exhibit similar electronic effects, but the latter’s longer alkyl chain may improve lipophilicity .

Acidity and Reactivity:

- The carboxylic acid group at position 5 contributes to acidity (pKa ~2-3), comparable across analogs. However, electron-withdrawing groups (e.g., nitro in CAS 1006441-04-8) further acidify the compound, whereas alkyl groups (e.g., methyl in CAS 50920-65-5) reduce acidity .

Synthetic Utility: The ethoxycarbonyl group serves as a protecting group for carboxylic acids, enabling selective functionalization in multi-step syntheses . Nitro-substituted analogs (e.g., CAS 1006441-04-8) are often intermediates in the synthesis of amino pyrazoles via reduction .

Actividad Biológica

3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a pyrazole ring, positions it as a candidate for various therapeutic applications, including enzyme inhibition and receptor modulation. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid is with a molecular weight of 212.2 g/mol. The compound features an ethoxycarbonyl group and a carboxylic acid moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.2 g/mol |

| IUPAC Name | 3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid |

| CAS Number | 1401562-12-0 |

The biological activity of 3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The ethoxycarbonyl and carboxylic acid groups facilitate binding to active sites, potentially acting as enzyme inhibitors or modulators of receptor activity. This interaction can lead to altered biochemical pathways, contributing to its therapeutic effects.

Enzyme Inhibition

Research indicates that compounds with pyrazole structures often exhibit enzyme inhibitory properties. Specifically, 3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess antimicrobial properties. For instance, related compounds have demonstrated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that 3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid may also exhibit similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For example, certain pyrazole compounds have been evaluated using the carrageenan-induced rat paw edema model, demonstrating significant anti-inflammatory activity comparable to standard treatments like ibuprofen .

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of various pyrazole derivatives on specific enzymes involved in inflammatory responses. The results indicated that modifications in the pyrazole structure could enhance inhibitory potency.

- Antimicrobial Evaluation : In vitro tests on related pyrazoles showed effective inhibition against common pathogens at concentrations around 250 µg/mL, highlighting the potential utility of 3-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid in developing antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-5-carboxylic acid, and how are intermediates purified?

- Methodology : A common approach involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) in polar aprotic solvents like DMF or THF. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation followed by basic hydrolysis . Purification typically involves recrystallization from ethanol or water, with intermediates isolated via vacuum filtration and washing with ice-cold solvents to remove unreacted starting materials .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the ethoxycarbonyl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring ≥98% purity as per analytical standards .

Q. What are the typical reaction conditions for functionalizing the pyrazole ring, such as introducing azide or aryl groups?

- Methodology : Azide groups can be introduced using NaN₃ in DMF at 50°C, as seen in the synthesis of 4-azidomethyl pyrazole derivatives . For aryl group introduction, Suzuki-Miyaura cross-coupling with arylboronic acids is effective, requiring Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in degassed DMF/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for pyrazole derivatives?

- Methodology : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or crystallographic packing. For instance, combined experimental and theoretical studies (DFT calculations) reconcile differences by optimizing molecular geometries in silico and simulating spectra under identical solvent conditions . Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in polymorph studies of related ethoxycarbonyl compounds .

Q. What strategies optimize reaction yields in cross-coupling reactions involving pyrazole carboxylates?

- Methodology : Catalyst selection is critical: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to better stability. Solvent systems (e.g., THF/water) and degassing protocols minimize side reactions. For example, coupling ethyl 4-bromo-pyrazole-5-carboxylate with phenylboronic acid achieved 85% yield under optimized conditions . Post-reaction workup, such as pH adjustment to precipitate products, enhances isolation efficiency .

Q. How do polymorphic forms of ethoxycarbonyl pyrazole derivatives affect physicochemical properties, and how are they characterized?

- Methodology : Polymorphs arise from recrystallization in different solvents (e.g., ethanol vs. water). Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) distinguish thermal stability between forms. X-ray crystallography confirms packing differences, as shown for (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl)propionic acid, where Form I (ethanol) and Form II (water) exhibited distinct melting points and crystalline arrangements .

Q. What are the challenges in synthesizing pyrazole-triazolothiadiazine hybrids, and how are they addressed?

- Methodology : Cyclocondensation of pyrazole azides with thiourea derivatives often suffers from low regioselectivity. Using cyanocetamide and tert-butyl peroxide in THF under reflux improves reaction efficiency. Acidic workup (10% HCl) precipitates the hybrid product, which is recrystallized from toluene to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.